N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Overview
Description
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a versatile chemical compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . It is also known by several synonyms, including (S)-2,2′-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, Lysine-N,N-diacetic acid, and this compound . This compound is extensively used in scientific research for its chelating properties, forming stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like chloroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy and metal ion analysis.
Comparison with Similar Compounds
N-(5-Amino-1-carboxypentyl)iminodiacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds share the ability to chelate metal ions, this compound is unique in its structure, which includes a lysine backbone . This structural difference can influence its binding affinity and selectivity for different metal ions.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- 1,2-Diaminocyclohexanetetraacetic acid (DCTA)
Properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.